Zaluzanin A diacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24O6 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(1R,2S,3S,5S,6R,8R,9S,13S)-13-acetyloxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate |
InChI |
InChI=1S/C19H24O6/c1-8-15-12-7-18(12,5)14-6-13(23-10(3)20)9(2)19(14,25-17(8)22)16(15)24-11(4)21/h9,12-16H,1,6-7H2,2-5H3/t9-,12+,13-,14-,15+,16-,18+,19-/m0/s1 |
InChI Key |
JMWYWNUKZJTQIA-HHTDEDCZSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C[C@@H]2[C@]13[C@H]([C@@H]([C@@H]4[C@]2(C4)C)C(=C)C(=O)O3)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(CC2C13C(C(C4C2(C4)C)C(=C)C(=O)O3)OC(=O)C)OC(=O)C |
Synonyms |
zaluzanin A diacetate |
Origin of Product |
United States |
Isolation and Precursor Derivation of Zaluzanin a Diacetate
Botanical Sourcing and Distribution of Zaluzanin A-Producing Species (e.g., Zaluzania augusta)
The primary natural source of Zaluzanin A is plants from the Zaluzania genus, which belongs to the Asteraceae family. thieme-connect.com Zaluzania augusta is a well-documented producer of several sesquiterpene lactones, including Zaluzanins A, B, and C. thieme-connect.com This shrub is commonly known by names such as "limpia tuna" and "hierba blanca". thieme-connect.comuaeh.edu.mx
Zaluzania augusta is widespread throughout central Mexico, with its presence recorded in numerous states. uaeh.edu.mx The species is adaptable, found in habitats such as xerophytic scrub, oak groves, and along roadsides. conabio.gob.mx A recent finding has extended its known range northwest into the state of Chihuahua, approximately 250 kilometers from the previously northernmost known location in Durango. phytoneuron.net
There are two recognized subspecies of Zaluzania augusta:
Zaluzania augusta var. augusta : This is the more common variety, found in states including Aguascalientes, Guanajuato, Hidalgo, Jalisco, México State, Morelos, Querétaro, and San Luis Potosí. conabio.gob.mx
Zaluzania augusta var. rzedowskii : This variety is an endemic subspecies found in a specific region spanning parts of Durango, Guanajuato, Jalisco, and Zacatecas. conabio.gob.mx
Other species within the genus, such as Zaluzania parthenoides and Zaluzania triloba, are also sources of related zaluzanins, highlighting the chemotaxonomic significance of these compounds to the genus. thieme-connect.comnih.gov
Table 1: Botanical Distribution of Key Zaluzania Species
| Species | Common Name(s) | Documented Locations | Key Compounds |
|---|---|---|---|
| Zaluzania augusta | Limpia tuna, Hierba blanca | Aguascalientes, Chihuahua, Durango, Guanajuato, Hidalgo, Jalisco, México State, Morelos, Querétaro, San Luis Potosí, Zacatecas | Zaluzanin A, B, C |
| Zaluzania parthenoides | Not specified | Northern Mexico | Zaluzanin C |
| Zaluzania triloba | Not specified | Not specified | Zaluzanin C, D |
| Zaluzania grayana | Not specified | Not specified | Various Sesquiterpene Lactones |
Extraction Methodologies for Natural Precursors of Zaluzanin A
The initial step in isolating Zaluzanin A involves its extraction from the plant material, typically the aerial parts (leaves and stems). Standard phytochemical extraction techniques are employed to separate the desired compounds from the solid plant matrix.
Solvent extraction is the most common method. thieme-connect.com A typical procedure involves macerating the dried and powdered plant material in a solvent. While specific details for Zaluzania augusta extraction to yield Zaluzanin A are part of broader phytochemical studies, a common approach involves using solvents of varying polarities. uaeh.edu.mx For instance, an ethanolic or petrol ether extract of the plant material is often the first step. thieme-connect.com This crude extract contains a mixture of compounds, including sesquiterpene lactones, sterols, and other metabolites. thieme-connect.com
Chromatographic and Other Isolation Techniques for Zaluzanin A
Following the initial extraction, the crude extract undergoes several purification steps to isolate Zaluzanin A. thieme-connect.com Column chromatography is a fundamental technique used for this purpose. thieme-connect.com The extract is loaded onto a stationary phase, such as silica (B1680970) gel, and a solvent or a gradient of solvents (mobile phase) is passed through the column. thieme-connect.com This process separates the mixture into fractions based on the differential affinities of the compounds for the stationary and mobile phases.
Further purification and analysis are often achieved using High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net HPLC, particularly with a C18 reversed-phase column, is highly effective for separating individual sesquiterpene lactones from complex mixtures. nih.govresearchgate.netresearchgate.net The fractions are monitored, often by Thin-Layer Chromatography (TLC), to identify those containing the target compound, Zaluzanin A. thieme-connect.com Recrystallization of the isolated compound from a suitable solvent is then performed to obtain the pure precursor.
Table 2: Summary of Isolation and Derivatization Process
| Step | Technique | Description |
|---|---|---|
| 1. Extraction | Solvent Extraction (e.g., Petrol Ether, Ethanol) | Dried, powdered aerial parts of the plant are soaked in a solvent to create a crude extract containing a mixture of phytochemicals. |
| 2. Purification | Column Chromatography (Silica Gel) | The crude extract is separated into fractions by passing it through a silica gel column with solvents of increasing polarity. |
| 3. High-Resolution Separation | High-Performance Liquid Chromatography (HPLC) | Fractions are further purified using HPLC to isolate pure Zaluzanin A. |
| 4. Derivatization | Acetylation | Pure Zaluzanin A is reacted with acetic anhydride (B1165640) and pyridine (B92270) to form Zaluzanin A diacetate. |
Chemical Derivation of this compound via Acetylation of Zaluzanin A
This compound is not typically isolated directly from the plant; it is a semi-synthetic derivative created in the laboratory. nih.gov It is synthesized from its precursor, Zaluzanin A, through an acetylation reaction. nih.gov This chemical process involves introducing acetyl groups (-COCH₃) onto the Zaluzanin A molecule.
The standard laboratory procedure for this conversion involves reacting Zaluzanin A with an acetylating agent. A common method is to reflux the compound in a mixture of acetic anhydride and pyridine. thieme-connect.com Acetic anhydride serves as the source of the acetyl groups, while pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct. This reaction targets the hydroxyl (-OH) groups on the Zaluzanin A molecule, converting them into acetate (B1210297) esters, thus forming this compound. thieme-connect.comnih.gov The successful formation of the diacetyl derivative can be confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. thieme-connect.com
Advanced Structural Characterization and Spectroscopic Analysis of Zaluzanin a Diacetate
Determination of Absolute Configuration of Zaluzanin A Diacetate
The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. For this compound, this critical information has been unequivocally established through a combination of X-ray diffraction analysis and Vibrational Circular Dichroism (VCD) spectroscopy. researchgate.netnih.gov
Single-crystal X-ray diffraction is a powerful technique that provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of molecular structure. nih.gov The absolute configuration of Zaluzanin A was confirmed by X-ray diffraction analysis of the parent compound. researchgate.netresearchgate.net This technique is essential for unambiguously establishing the stereochemistry of chiral centers. scispace.com
To confidently assign the absolute structure, crystallographers rely on specific parameters calculated during the refinement of the crystal structure data. The Flack parameter and the Hooft parameter are crucial in this regard. nih.govox.ac.uk
Flack Parameter (x): This parameter is used to determine the absolute structure of a non-centrosymmetric crystal. wikipedia.org It refines to a value between 0 and 1. A value close to 0 indicates that the determined absolute configuration is correct, while a value near 1 suggests that the inverted structure is the correct one. nih.govwikipedia.org For Zaluzanin A, the Flack parameter was reported as 0.1(3), supporting the assigned absolute configuration. researchgate.net
Hooft Parameter (y): The Hooft parameter serves a similar purpose to the Flack parameter but is calculated using a different statistical method based on Bayesian statistics. nih.govox.ac.uk It also helps in validating the absolute structure. For Zaluzanin A, the Hooft parameter was determined to be 0.10(11), further corroborating the results from the Flack parameter and confirming the absolute configuration. researchgate.net
| Parameter | Value for Zaluzanin A | Interpretation |
| Flack Parameter (x) | 0.1(3) | Indicates the assigned absolute configuration is correct. researchgate.net |
| Hooft Parameter (y) | 0.10(11) | Confirms the correctness of the assigned absolute configuration. researchgate.net |
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgbruker.com It is a powerful tool for determining the absolute configuration of molecules in solution. nih.gov The experimental VCD spectrum is compared with a theoretically calculated spectrum for a known absolute configuration. A good agreement between the experimental and calculated spectra confirms the absolute configuration of the molecule. researchgate.net
For this compound, VCD spectroscopy was employed to assure its absolute configuration. researchgate.netnih.gov The experimental VCD spectrum of this compound showed very good agreement with the spectrum calculated using density functional theory (DFT) at the B3LYP/DGDZVP level, providing definitive proof of its absolute configuration in solution. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. wikipedia.orgebsco.comlibretexts.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.gov A combination of one-dimensional and two-dimensional NMR techniques has been used to fully assign the proton (¹H) and carbon (¹³C) signals of Zaluzanin A and its diacetate derivative. researchgate.net
One-dimensional NMR, particularly ¹H NMR, provides information about the different types of protons in a molecule and their immediate electronic environment. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of the signals are key parameters. libretexts.org
The ¹H NMR spectrum of this compound displays characteristic signals that can be assigned to specific protons in the molecule. For instance, the proton at C-6 appears as a doublet at δ 5.33 ppm. researchgate.net The complete assignment of the ¹H NMR spectrum is crucial for the subsequent analysis using two-dimensional techniques. researchgate.net
Selected ¹H NMR Data for Zaluzanin A Derivatives
| Proton | Zaluzanin A (CDCl₃) researchgate.net | Zaluzanin A Pyrazoline (CD₃OD) researchgate.net |
|---|---|---|
| H-6 | - | 5.33 (d, J=2.6 Hz) |
| H-8 | - | (dd, J=9.9, 5.0 Hz) |
| H-13 | - | 2.38 (ddd, J=12.7, 8.9, 3.2 Hz) |
| H-13' | - | 1.61 (ddd, J=12.7, 9.6, 8.8 Hz) |
| H-16 | - | 4.92 (ddd, J=17.7, 9.6, 3.2 Hz) |
Two-dimensional (2D) NMR techniques provide correlations between different nuclei, allowing for the establishment of the carbon skeleton and the relative stereochemistry. youtube.comsdsu.edu Key 2D NMR experiments used in the structural elucidation of Zaluzanin A and its derivatives include:
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com This helps to identify adjacent protons and build up spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. emerypharma.com It is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons).
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This information is vital for determining the relative stereochemistry of the molecule.
Through the combined use of these 1D and 2D NMR techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of Zaluzanin A and its diacetate derivative has been achieved. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. miamioh.edu It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. mdpi.com
In the context of natural product chemistry, mass spectrometry is often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). mdpi.com For this compound, mass spectrometry would confirm its molecular weight and provide valuable data on its fragmentation pathways, which can help to confirm the proposed structure. The fragmentation process is influenced by the different functional groups present in the molecule, and the analysis of these fragments can provide clues about the connectivity of the molecular framework. researchgate.netcopernicus.org
Computational Chemistry Approaches to Conformational Analysis
Computational chemistry provides powerful tools for investigating the three-dimensional structures and energetics of molecules, offering insights that complement experimental data. For flexible molecules such as this compound, which can exist in multiple spatial arrangements or conformers, computational methods are essential for understanding their conformational preferences. These approaches can predict the relative stability of different conformers, the energy barriers between them, and their population distribution at a given temperature. This understanding is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. Two widely used computational methods for this purpose are Molecular Mechanics (MM) and Density Functional Theory (DFT).
Molecular Mechanics Force-Field Calculations (e.g., MMFF94)
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. Instead of dealing with electrons explicitly, MM treats atoms as spheres and bonds as springs. The energy of a molecule is calculated using a set of parameters known as a force field, which describes the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.
The Merck Molecular Force Field 94 (MMFF94) is a popular and robust force field developed for a broad range of organic and drug-like molecules. readthedocs.io It was primarily parameterized using high-quality quantum mechanical data, which allows for good accuracy in predicting molecular geometries and conformational energies. readthedocs.io
In the conformational analysis of this compound, MMFF94 calculations were used to explore its potential energy surface and identify stable conformers. researchgate.net The calculations revealed several low-energy conformers, with their relative energies and populations estimated. researchgate.net One study identified four conformers (labeled 2a, 2b, 2c, and 2d), with conformer 2b being the most stable according to MMFF calculations, accounting for 79.5% of the conformational population. researchgate.net The relative energies calculated with MMFF provide a first look at the conformational landscape of the molecule. researchgate.net
Table 1: Molecular Mechanics (MMFF94) Conformational Analysis of this compound Data sourced from Natural Product Communications, 2014. researchgate.net
| Conformer | Relative Energy (ΔE MMFF) (kcal/mol) | Population (%) |
| 2a | 0.98 | 15.2 |
| 2b | 0.00 | 79.5 |
| 2c | 1.69 | 4.6 |
| 2d | 2.82 | 0.7 |
Density Functional Theory (DFT) Studies for Energetic and Structural Minima
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govmdpi.com Unlike molecular mechanics, DFT calculations are based on the electron density of a molecule, providing a more accurate description of its electronic properties, structure, and bonding. nih.gov By solving the Kohn-Sham equations, DFT can accurately determine molecular geometries and relative energies, making it a powerful tool for refining the results from MM calculations and studying reaction mechanisms. mdpi.com
DFT studies on this compound have been performed to obtain more accurate information on the energetic and structural minima of its conformers. researchgate.net These calculations often use a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)). The results from DFT provide a refined view of the conformational populations. For this compound, DFT calculations indicated that conformer 2a is the most stable, with a population of 54.3%, followed by conformer 2b at 40.4%. researchgate.net This differs from the MMFF result, highlighting the importance of using higher levels of theory for more precise energetic descriptions. researchgate.net The calculations also provide Gibbs free energies (ΔG), which account for both enthalpy and entropy, offering a more complete picture of conformational stability under thermal equilibrium. researchgate.net
Table 2: Density Functional Theory (DFT) Conformational Analysis of this compound Data sourced from Natural Product Communications, 2014. researchgate.net
| Conformer | Relative DFT Energy (ΔE DFT) (kcal/mol) | Relative Gibbs Free Energy (ΔG OPT) (kcal/mol) | Population (%) |
| 2a | 0.62 | 0.00 | 54.3 |
| 2b | 0.20 | 0.18 | 40.4 |
| 2c | 0.19 | 1.38 | 5.3 |
| 2d | 0.00 | — | — |
Note: Conformer 2d converged to conformer 2a during DFT optimization. researchgate.net
Synthetic and Semi Synthetic Strategies for Zaluzanin a Diacetate and Analogues
Total Synthesis Approaches to Zaluzanin A Diacetate
The total synthesis of complex natural products like this compound represents a formidable challenge in organic chemistry, serving as a platform for developing and showcasing novel synthetic methodologies. uni-mainz.de While the literature extensively covers the semi-synthesis and derivatization of zaluzanins, information specifically detailing the total synthesis of this compound is less prevalent.
However, related studies on the synthesis of the guaianolide skeleton, a core feature of zaluzanins, provide valuable insights. For instance, a rhodium(I)-catalyzed [4+3] carbocyclization reaction has been explored as a key strategy for the diastereoselective construction of the cis-fused 5,7-bicyclic ring system present in zaluzanin E. liverpool.ac.ukliverpool.ac.uk This approach, which involves the reaction of an alkylidenecyclopropane tethered to a diene, allows for the creation of a key intermediate with four stereogenic centers. liverpool.ac.ukliverpool.ac.uk Further synthetic manipulations of this bicyclic system are envisioned to lead to the tricyclic core of guaianolide natural products, including the zaluzanins. liverpool.ac.uk
These synthetic endeavors are crucial not only for confirming the structure of rare natural products but also for providing a renewable source of these compounds, thereby enabling more extensive biological evaluation. liverpool.ac.uk
Chemical Modification and Derivatization of Zaluzanin A
The chemical modification of naturally occurring sesquiterpene lactones like zaluzanin A is a vital strategy for probing their biological mechanisms and developing new therapeutic agents. researchgate.net The presence of reactive functional groups, particularly the α-methylene-γ-lactone moiety, provides a versatile handle for a variety of chemical transformations.
Diastereoselective Reactions (e.g., Diazomethane (B1218177) Addition)
The diastereoselectivity of reactions involving the α,β-unsaturated lactone ring is a key area of investigation. A notable example is the addition of diazomethane to zaluzanin A, which serves as a model for understanding the stereochemical outcomes of such reactions. nih.govresearchgate.net
The reaction of zaluzanin A with diazomethane results in the formation of a pyrazoline derivative. nih.govresearchgate.net X-ray diffraction analysis of the product, zaluzanin A pyrazoline, has unequivocally established the stereochemistry of the addition. nih.govresearchgate.net This analysis confirmed the absolute configuration of the newly formed stereocenter at C11 as S. researchgate.net The stereochemical outcome of this reaction provides fundamental insights that can be applied to the design of other diastereoselective modifications of zaluzanin A and related sesquiterpene lactones.
| Reactant | Reagent | Product | Key Outcome |
| Zaluzanin A | Diazomethane | Zaluzanin A pyrazoline | Diastereoselective formation of a pyrazoline ring with a new stereocenter at C11. nih.govresearchgate.net |
| Zaluzanin A | Acetic Anhydride (B1165640), Pyridine (B92270) | This compound | Acetylation of hydroxyl groups. researchgate.net |
Formation of Michael Adducts
The α-methylene-γ-lactone moiety in zaluzanins is an excellent Michael acceptor, readily reacting with various nucleophiles. This reactivity has been extensively exploited to create a diverse range of derivatives. rsc.orgresearchgate.net The Michael addition of amines to zaluzanin D, a closely related compound, has been shown to produce a variety of C-N adducts. researchgate.net
These reactions are often carried out by reacting the sesquiterpene lactone with primary or secondary amines. researchgate.net The addition of amines not only introduces new structural diversity but can also serve as a prodrug strategy, where the parent lactone may be released under physiological conditions through a retro-Michael reaction. researchgate.netresearchgate.net
A study on zaluzanin D demonstrated the synthesis of numerous Michael adducts by reacting it with various amines. rsc.orgresearchgate.net This work highlighted that the reaction conditions could influence the outcome, with some reactions yielding both acetylated and deacetylated products. researchgate.net
Heck Arylation Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, offer another powerful tool for modifying the α,β-unsaturated lactone core of zaluzanins. researchgate.netdntb.gov.uaresearchgate.net The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, in this case, the exocyclic double bond of the lactone ring. wikipedia.org
The Heck arylation of zaluzanin D has been successfully demonstrated using various aryl iodides under standard Heck coupling conditions, which typically involve a palladium catalyst such as palladium(II) acetate (B1210297). researchgate.netwikipedia.org This reaction leads to the formation of arylated derivatives with a new carbon-carbon bond at the α-position of the lactone. researchgate.net The synthesis of these analogues provides valuable data for understanding how substitution at this position affects biological activity. researchgate.net
Development of Novel Analogues for Structure-Activity Relationship Studies
A primary goal of synthesizing analogues of naturally occurring compounds is to establish structure-activity relationships (SAR). nih.govrsc.org By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for its therapeutic effects. ebi.ac.uk
In the context of zaluzanins, SAR studies have been advanced through the synthesis of various derivatives via Michael additions and Heck arylations. rsc.orgresearchgate.net For example, a series of Michael adducts and Heck arylation products of zaluzanin D were synthesized and evaluated for their in vitro anticancer activities. rsc.orgresearchgate.net This research revealed that certain Michael adducts exhibited enhanced anticancer activity compared to the parent compound. rsc.orgresearchgate.net
Preclinical Biological Activity Investigations of Zaluzanin a Diacetate
In Vitro Pharmacological Profiling in Cellular Systems
Modulation of Cell Proliferation and Viability
No specific studies detailing the effects of Zaluzanin A diacetate on cell proliferation or viability were identified in the reviewed literature.
Effects on Smooth Muscle Contraction
No specific data on the direct effects of this compound on smooth muscle contraction were found.
Impact on Cellular Motility
No research findings concerning the impact of this compound on cellular motility were available.
Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging
No studies were identified that investigated the antioxidant or ROS scavenging properties of this compound.
Anti-inflammatory Pathways and Cytokine Modulation
No specific research detailing the anti-inflammatory effects or cytokine modulation pathways of this compound was found.
DNA Methylation Alteration
No data were available regarding the effects of this compound on DNA methylation.
In Vivo Preclinical Model Assessment of Bioactivity
Zebrafish Embryo Models for Initial Bioactivity
No published research was identified that utilized zebrafish embryos (Danio rerio) to investigate the initial bioactivity or developmental effects of this compound. While zebrafish are a common and powerful model for in vivo screening of small molecules due to their rapid development and optical transparency, there is no indication in the available literature that this compound has been subjected to this type of analysis. pharmaexcipients.comidea-bio.comresearchgate.net
Evaluation in Other Relevant Animal Models
Similarly, a thorough review of existing research showed no studies where this compound was evaluated in other relevant animal models for preclinical bioactivity. Standard preclinical models, such as mice, rats, or rabbits, are essential for understanding the physiological and toxicological effects of a compound before it can be considered for further development. facellitate.comresearchgate.net However, no such in vivo studies have been published for this compound.
Mechanistic Elucidation of Zaluzanin a Diacetate Bioactivity
Identification of Molecular Targets and Ligand-Receptor Interactions
The biological activity of many sesquiterpene lactones, including likely that of Zaluzanin A diacetate, is largely attributed to the presence of an α-methylene-γ-lactone ring. mdpi.comencyclopedia.pub This structural feature acts as an electrophilic site, making it reactive towards nucleophilic groups found in biological macromolecules, particularly the thiol (sulfhydryl) groups of cysteine residues in proteins. mdpi.comencyclopedia.pub
The primary mechanism of interaction is believed to be a covalent bond formation via a process known as Michael addition. mdpi.comencyclopedia.pub This reaction alkylates the target protein, altering its structure and, consequently, its function. This modification can lead to a cascade of downstream effects, including the regulation of genes, changes in protein synthesis, and altered cell metabolism. mdpi.com While direct molecular targets for this compound are not extensively detailed in the available literature, research on closely related compounds provides a strong inferential basis. For instance, studies on other sesquiterpene lactones have identified specific protein targets, and it is highly probable that this compound interacts with a similar profile of proteins rich in reactive cysteine residues.
The geometry of the molecule and the number of alkylating groups are also crucial factors that influence the level and specificity of the activity. encyclopedia.pub The interaction is not solely dependent on the lactone ring; other parts of the molecular structure contribute to the binding affinity and specificity for its targets. encyclopedia.pub
Intracellular Signaling Cascades Influenced by this compound
Based on the known actions of related sesquiterpene lactones, this compound likely influences several critical intracellular signaling cascades. A primary target for this class of compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory responses, immune function, and cell survival. core.ac.ukresearchgate.net
Sesquiterpene lactones like parthenolide (B1678480) and helenalin (B1673037) have been shown to inhibit the NF-κB pathway. core.ac.uk They can achieve this by targeting key components of the pathway, such as the IκB kinase (IKK) complex or by directly preventing the degradation of IκB proteins. core.ac.uk This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes. Another study noted that the anti-inflammatory activity of ainsliadimer A, a sesquiterpenoid, stems from its inhibition of the NF-κB signaling pathway by binding to an allosteric site. researchgate.net
Furthermore, studies on derivatives of the related compound Zaluzanin D suggest an induction of the intrinsic pathway of apoptosis through the cleavage of caspase 9 and caspase 3. researchgate.netrsc.org This indicates an influence on the signaling cascades that control programmed cell death. The generation of reactive oxygen species (ROS) is another common mechanism for sesquiterpene lactones, which can trigger pro-apoptotic signaling. frontiersin.orgcore.ac.uk
Biochemical Pathways Affected by this compound
The interaction of this compound with molecular targets and its modulation of signaling cascades result in significant effects on various biochemical pathways.
Protein Synthesis: Research on the closely related Zaluzanin C has shown that it can inhibit protein synthesis. ebi.ac.uknih.gov It specifically blocks the enzymic translocation of peptidyl-tRNA on the ribosome, a crucial step in the elongation phase of translation. nih.gov This suggests that this compound may also interfere with this fundamental cellular process.
Apoptosis (Programmed Cell Death): Many sesquiterpene lactones are potent inducers of apoptosis. frontiersin.org Mechanistic studies on derivatives of Zaluzanin D reveal they execute their antiproliferative activity by inducing apoptosis. rsc.org This is often achieved by disrupting mitochondrial function, leading to the release of cytochrome C, and activating the caspase cascade (including caspase-3 and -9), which are the executioners of apoptosis. core.ac.ukresearchgate.netrsc.org The modulation of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family, is also a key aspect of this pathway. frontiersin.org
Inflammatory Pathways: By inhibiting the NF-κB signaling cascade, this compound likely downregulates the production of key inflammatory mediators. For instance, some sesquiterpene lactones inhibit the induction of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory molecule. ebi.ac.uk This effect may be linked to the induction of heat shock proteins. ebi.ac.uk
The following table summarizes the potential effects of this compound on key biochemical pathways, based on evidence from related compounds.
| Biochemical Pathway | Key Proteins/Molecules Involved | Potential Effect of this compound | Supporting Evidence from Related Compounds |
| Protein Synthesis | Ribosomes, Peptidyl-tRNA | Inhibition of translocation step | Zaluzanin C inhibits protein synthesis. ebi.ac.uknih.gov |
| Intrinsic Apoptosis | Caspase-9, Caspase-3, Bcl-2 family proteins | Induction of apoptosis | Zaluzanin D derivatives induce apoptosis via caspase activation. researchgate.netrsc.orgrsc.org |
| Inflammation | NF-κB, iNOS | Inhibition of inflammatory response | Sesquiterpene lactones inhibit NF-κB and iNOS induction. core.ac.ukresearchgate.netebi.ac.uk |
Comparative Mechanistic Analysis with Other Bioactive Sesquiterpene Lactones
The bioactivity of this compound is best understood in the context of its chemical family, the sesquiterpene lactones. This diverse group of compounds shares a common structural scaffold but exhibits a wide range of effects.
Shared Mechanisms: The most significant common feature is the α-methylene-γ-lactone moiety, which acts as a Michael acceptor. mdpi.comencyclopedia.pub This chemical feature is responsible for the alkylating ability of compounds like Parthenolide, Helenalin, and Alantolactone, allowing them to covalently bind to and inhibit the function of proteins, particularly those with cysteine residues. mdpi.comcore.ac.uk This shared mechanism underlies the anti-inflammatory and cytotoxic effects observed across the class, frequently linked to the inhibition of the NF-κB pathway. core.ac.uk
The table below provides a comparative overview of the mechanisms of this compound (inferred) and other prominent sesquiterpene lactones.
| Compound | Subclass | Key Structural Feature | Primary Mechanism(s) of Action |
| This compound | Guaianolide | α-methylene-γ-lactone | Alkylation of proteins (inferred), potential inhibition of protein synthesis and induction of apoptosis. encyclopedia.pubnih.govrsc.org |
| Parthenolide | Germacranolide | α-methylene-γ-lactone | Inhibition of NF-κB, induction of ROS and apoptosis. core.ac.uk |
| Helenalin | Pseudoguaianolide | Two alkylating centers | Potent alkylator of proteins, inhibition of NF-κB. core.ac.uk |
| Artemisinin | Cadinane | Endoperoxide bridge | Iron-mediated generation of free radicals. d-nb.info |
| Alantolactone | Eudesmanolide | α-methylene-γ-lactone | Induction of apoptosis via ROS and targeting mitochondrial pathways. frontiersin.org |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Mapping Pharmacophoric Groups on the Zaluzanin A Diacetate Scaffold
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov For this compound and related guaianolide sesquiterpenes, several key pharmacophoric groups have been identified as crucial for their bioactivity.
The most significant pharmacophoric feature of many bioactive sesquiterpene lactones is the α-methylene-γ-lactone moiety. researchgate.netresearchgate.net This group acts as a Michael acceptor, capable of forming covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. researchgate.net This alkylating ability is often central to their mechanism of action, including anticancer and anti-inflammatory effects.
Other important features of the this compound scaffold include:
The Acetoxy Groups: The presence and position of the two acetate (B1210297) groups at C3 and C8 are critical. They influence the molecule's polarity, solubility, and how it fits into target binding sites.
Exocyclic Methylene Group: Besides the one on the lactone ring, another exocyclic double bond is present on the seven-membered ring, which can also be a site for biological interactions.
While a specific pharmacophore model for this compound is not extensively documented, models for similar inhibitors targeting enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) often include hydrophobic features, an aromatic ring, and a negatively ionizable group, highlighting the common principles of mapping such features. nih.gov
Correlating Structural Modifications with Changes in Biological Potency
Systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of these new derivatives are the essence of SAR studies. researchgate.net While extensive SAR data for this compound itself is limited, studies on the closely related Zaluzanin D provide powerful insights into how modifications to the shared guaianolide scaffold impact biological potency.
In one study, a series of Michael adducts and Heck arylation analogues of Zaluzanin D were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines (MCF7 and MDA-MB-231). researchgate.netrsc.org Zaluzanin D itself showed an IC₅₀ value of 53.7 µM against MCF7 cells. researchgate.netresearchgate.net The study revealed several key findings:
Michael Addition: The addition of various amines to the α-methylene-γ-lactone group led to derivatives with significantly altered potency.
Influence of Amine Substituent: The nature of the amine added was critical. Aromatic and bulky substituents generally led to enhanced activity. For example, the adduct with (R)-1-(naphthalen-1-yl)ethan-1-amine (compound 10 in the study) exhibited a potent IC₅₀ of 18.83 µM against MCF7 cells. researchgate.net
Stereochemistry: The stereochemistry of the added substituent also played a role, with different enantiomers showing different levels of activity.
The results from these modifications on the Zaluzanin D scaffold are summarized in the table below, demonstrating a clear correlation between structural changes and anticancer potency. researchgate.net
| Compound | Modification on Zaluzanin D Scaffold | IC₅₀ (µM) vs. MCF7 | IC₅₀ (µM) vs. MDA-MB-231 |
| Zaluzanin D | Parent Compound | 53.7 | 34.17 |
| Compound 9 | Michael adduct with (S)-1-(naphthalen-1-yl)ethan-1-amine | 30.00 | 13.33 |
| Compound 10 | Michael adduct with (R)-1-(naphthalen-1-yl)ethan-1-amine | 18.83 | 23.00 |
| Zaluzanin C | Deacetylated analogue | Inactive | Inactive |
This table is generated based on data from Valkute et al., 2018. researchgate.net
These findings underscore that modifying the α-methylene-γ-lactone moiety can dramatically enhance biological activity, and the properties of the substituent (its size, stereochemistry, and aromaticity) are key determinants of this enhancement. The inactivity of Zaluzanin C, which lacks the acetate group, further confirms the importance of this functional group for cytotoxic activity in this context. researchgate.net
Computational Modeling for SAR and QSAR Development
Computational modeling provides powerful tools to understand and predict the biological activity of compounds, accelerating drug discovery. nih.gov For this compound, computational methods offer a way to analyze its structure and interactions at an atomic level.
Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, estimating the binding affinity. mdpi.combiomedpharmajournal.org Molecular dynamics (MD) simulations then study the physical movements of the atoms and molecules in the complex over time, assessing its stability. biomedpharmajournal.org
For this compound, computational studies have been performed to understand its conformational properties. Using Density Functional Theory (DFT), researchers have calculated the minimum energy structures of the molecule. researchgate.net These calculations revealed three low-energy conformers that account for the entire conformational population, differing primarily in the rotation of the acetyl groups. researchgate.net Such studies are foundational for any subsequent molecular docking, as they provide the most likely three-dimensional structure of the molecule for binding.
While specific docking studies of this compound into a particular protein target are not widely published, the general procedure involves:
Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank). mdpi.com
Preparing the ligand (this compound) in its calculated low-energy conformation. researchgate.net
Using docking software (e.g., AutoDock Vina) to place the ligand into the active site of the protein. mdpi.com
Analyzing the resulting poses and calculating binding energies to predict affinity. mdpi.com
These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, providing a structural basis for the compound's activity.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com These models are used to predict the activity of new, unsynthesized analogues. researchgate.net
A QSAR model is typically developed through the following steps:
Data Collection: A dataset of compounds with known structures and measured biological activities (e.g., IC₅₀ values) is assembled.
Descriptor Calculation: Numerical descriptors representing the physicochemical properties (e.g., logP, molecular weight) and structural features of each molecule are calculated.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest), are used to create an equation linking the descriptors to the activity. nih.govtoxicology.org
Validation: The model's predictive power is rigorously tested using techniques like cross-validation and external validation to ensure it is robust and reliable. nih.govmdpi.com
For the zaluzanin scaffold, a QSAR model could be developed using the activity data from derivatives like those synthesized from Zaluzanin D. researchgate.net Such a model could predict the anticancer potency of new, hypothetical this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.
Rational Design of Enhanced Bioactive this compound Derivatives
Rational design uses the knowledge gained from SAR and computational studies to design new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The ultimate goal is to create superior therapeutic agents.
Based on the available data for the zaluzanin scaffold, several strategies for the rational design of enhanced this compound derivatives can be proposed:
Targeted Modification of the Lactone Ring: Since Michael adducts have shown enhanced potency, new derivatives could be designed by adding a variety of amine-containing fragments to the α-methylene-γ-lactone ring. The SAR data suggests that fragments with specific electronic and steric properties (e.g., bulky, aromatic groups) are desirable. researchgate.net
Modification of the Acetate Groups: The acetate groups could be replaced with other esters or functional groups to fine-tune the molecule's solubility, stability, and binding interactions.
Scaffold Hopping: Parts of the guaianolide skeleton could be replaced with other chemical groups that maintain the correct 3D orientation of the key pharmacophoric features but improve drug-like properties.
The work by Valkute et al. serves as a prime example of this process. rsc.org By synthesizing a library of derivatives and identifying compounds with superior activity and lower toxicity to normal cells (like their compound 10), they identified a lead compound that can serve as the starting point for the next cycle of rational design. researchgate.net This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.
Advanced Analytical Techniques for Research on Zaluzanin a Diacetate
Hyphenated Chromatographic-Spectroscopic Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are indispensable for analyzing complex mixtures containing Zaluzanin A diacetate and its related compounds. nih.govchromatographytoday.comresearchgate.net This approach leverages the separation power of chromatography and the detailed structural information provided by spectroscopy. nih.govchromatographytoday.com
Commonly employed hyphenated systems in natural product research include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govchromatographytoday.comnumberanalytics.com LC-MS, in particular, is highly effective for the analysis of sesquiterpene lactones like this compound, offering high-resolution separation and sensitive detection. lcms.cz For instance, LC-MS has been successfully used to analyze the lipid components in formulations, a technique that can be adapted for stability studies of compounds like this compound. lcms.cz The coupling of these techniques allows for the simultaneous separation of the compound from a mixture and its identification based on its mass-to-charge ratio. chromatographytoday.comthermofisher.com
Other powerful hyphenated methods include Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Fourier-Transform Infrared Spectroscopy (LC-FTIR). nih.govchromatographytoday.com LC-NMR provides detailed structural information in real-time as components elute from the chromatography column, while LC-FTIR is useful for identifying specific functional groups. nih.govresearchgate.net These advanced techniques are crucial for the pre-isolation analysis of crude extracts, the dereplication of known compounds, and comprehensive chemical fingerprinting. nih.gov
| Technique | Separation Method | Detection Method | Application in this compound Research |
|---|---|---|---|
| GC-MS | Gas Chromatography (GC) | Mass Spectrometry (MS) | Analysis of volatile derivatives or degradation products. |
| LC-MS | Liquid Chromatography (LC) | Mass Spectrometry (MS) | Primary tool for separation and identification from extracts. semanticscholar.orgresearchgate.net |
| LC-NMR | Liquid Chromatography (LC) | Nuclear Magnetic Resonance (NMR) | On-line structural elucidation of isomers and related compounds. |
| LC-FTIR | Liquid Chromatography (LC) | Fourier-Transform Infrared (FTIR) | Identification of functional groups in separated components. nih.gov |
Application of Advanced NMR Pulse Sequences for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural determination of organic molecules, including this compound. unica.it Beyond simple one-dimensional (1D) spectra, a variety of advanced pulse sequences are employed to resolve complex structural features and stereochemistry. unica.itresearchgate.net
For the complete assignment of ¹H and ¹³C spectra of sesquiterpene lactones like Zaluzanin A, a combination of 1D and 2D high-resolution NMR experiments is essential. researchgate.net These include:
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. researchgate.net
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks. researchgate.netscience.gov
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the carbon skeleton. researchgate.netscience.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. researchgate.netrsc.org
The structural elucidation of Zaluzanin A and its derivatives has been accomplished through detailed analysis using these 2D NMR techniques, allowing for the unambiguous assignment of all proton and carbon signals and confirmation of the molecule's stereochemistry. researchgate.netresearchgate.net
| NMR Pulse Sequence | Type of Information Obtained | Relevance to this compound |
|---|---|---|
| DEPT | Carbon multiplicity (CH, CH₂, CH₃) | Aids in the initial assignment of the ¹³C NMR spectrum. researchgate.net |
| COSY | ¹H-¹H spin-spin coupling networks | Establishes connectivity between adjacent protons. researchgate.netscience.gov |
| HMQC/HSQC | Direct ¹H-¹³C correlations | Assigns protons to their directly attached carbons. researchgate.net |
| HMBC | Long-range ¹H-¹³C correlations | Connects molecular fragments to build the carbon skeleton. researchgate.netscience.gov |
| NOESY/ROESY | Through-space ¹H-¹H correlations | Determines the 3D structure and relative stereochemistry. researchgate.netrsc.org |
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, which is fundamental for identifying unknown compounds and metabolites. thermofisher.comijpras.com Modern HRMS instruments, such as Time-of-Flight (TOF), Quadrupole-TOF (Q-TOF), and Orbitrap systems, provide precise mass measurements, typically with an error of less than 5 ppm. ijpras.comresearchgate.net
In the context of this compound research, HRMS is critical for:
Confirming Molecular Formula: The accurate mass measurement of the molecular ion allows for the unambiguous determination of the elemental composition. researchgate.netmiamioh.edu
Identifying Metabolites: When studying the metabolic fate of this compound, HRMS coupled with liquid chromatography (LC-HRMS) can detect and identify metabolites in complex biological matrices. ijpras.comnih.gov The high resolution helps to distinguish metabolites from endogenous compounds. researchgate.net
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide detailed fragmentation patterns. thermofisher.com This data is crucial for the structural elucidation of metabolites, as the fragmentation can reveal which parts of the parent molecule have been modified. ijpras.com
The use of LC-HRMS with techniques like All-Ion Fragmentation (AIF) further enhances metabolite identification by providing comprehensive MS/MS data for all ions in a sample, which aids in distinguishing between isomers. nih.gov
Integration of Cheminformatics Tools for Data Analysis
The vast amount of data generated by advanced analytical techniques necessitates the use of cheminformatics tools for efficient analysis, interpretation, and management. researchgate.netdotmatics.com Cheminformatics combines chemistry, computer science, and information science to handle chemical data. dotmatics.com
In research on this compound, cheminformatics tools are applied in several ways:
Data Processing and Visualization: Software is used to process raw data from NMR and MS instruments, including spectral deconvolution, peak picking, and alignment. usegalaxy.eu
Database Searching: Experimental spectra can be compared against spectral libraries and databases (e.g., PubChem, ChEMBL) to rapidly identify known compounds, a process known as dereplication. neovarsity.org
Structure Elucidation: Computational tools can assist in the de novo structural elucidation of novel compounds by predicting spectra for proposed structures and comparing them with experimental data.
Metabolite Prediction: In silico tools can predict potential metabolites of this compound, guiding the search for these compounds in experimental data. ijpras.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Cheminformatics can be used to build models that correlate the structural features of this compound and its analogs with their biological activities, aiding in the design of new, more potent compounds. neovarsity.org
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Bioactivities of Zaluzanin A Diacetate
While the family of sesquiterpene lactones is known for a range of biological effects, the full therapeutic potential of this compound remains largely untapped. Future investigations should aim to systematically screen the compound against a wider array of biological targets and disease models. Based on the activities observed in structurally related compounds like Zaluzanin C and Zaluzanin D, promising areas for exploration include:
Expanded Antimicrobial Screening: Related compounds have shown activity against various bacteria and fungi. science.govscispace.com A comprehensive screening of this compound against a diverse panel of pathogenic bacteria, including multidrug-resistant strains, and fungi could reveal novel antimicrobial applications.
Virology: The antiviral potential of marine-derived natural products is a significant area of research. epdf.pub Investigating the efficacy of this compound against a spectrum of viruses could open new avenues for antiviral drug discovery.
Neuroinflammation and Neurodegenerative Disorders: Given the known anti-inflammatory properties of related zaluzanins rsc.orgrsc.orgresearchgate.net, a focused investigation into their effects on neuroinflammatory pathways is warranted. This could position this compound as a lead compound for developing treatments for diseases such as Alzheimer's or Parkinson's, where inflammation plays a critical role.
Metabolic Diseases: The role of inflammation in metabolic disorders like type 2 diabetes is well-established. Exploring the modulatory effects of this compound on inflammatory markers and metabolic pathways associated with these conditions could be a fruitful area of research.
Allelopathic and Pesticidal Properties: Natural products are a rich source of compounds for agricultural applications. researchgate.netmdpi.com Studies on the potential of this compound as a natural herbicide or biopesticide could lead to the development of environmentally safer alternatives to synthetic chemicals. researchgate.netmdpi.com
Development of Advanced Chemical Probes for Specific Biological Targets
To elucidate the precise mechanisms of action of this compound, the development of chemical probes is essential. rjeid.comnih.govfebs.org These tools are vital for identifying and validating the specific proteins or biological pathways with which the compound interacts. rjeid.comnih.gov Future efforts should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues based on the this compound scaffold is a crucial first step. By systematically modifying its functional groups, researchers can identify the key structural features responsible for its biological activity.
Design of Covalent Probes: The α,β-unsaturated lactone moiety within the Zaluzanin A structure is a reactive Michael acceptor. nih.gov This feature can be exploited to design covalent probes that form a stable bond with their biological target, facilitating target identification and validation through techniques like chemoproteomics. nih.gov
Affinity and Selectivity Optimization: A key characteristic of a high-quality chemical probe is high potency (typically an affinity below 100 nM) and selectivity for its primary target over other related proteins. nih.gov Iterative chemical synthesis and biological testing will be necessary to develop derivatives of this compound that meet these stringent criteria, allowing for a clear understanding of its biological function. nih.gov
Potential Applications in Nanomaterial Synthesis and Bio-conjugation
The use of natural products in the green synthesis of metallic nanoparticles is a rapidly growing field, offering an environmentally benign alternative to conventional chemical methods. rsc.orgfrontiersin.org Research on the related compound Zaluzanin D has already demonstrated its utility in mediating the synthesis of copper oxide nanoparticles (bCuO-NPs) with significant antioxidant and anti-inflammatory properties. rsc.orgrsc.orgresearchgate.net
Future research should explore the use of this compound in a similar capacity. Its inherent chemical structure could allow it to act as both a reducing and capping agent in the formation of various nanoparticles (e.g., silver, gold, zinc oxide). These bio-conjugated nanomaterials could possess enhanced or novel bioactivities, with potential applications in:
Targeted Drug Delivery: Nanoparticles functionalized with this compound could be engineered to target specific tissues or cells, such as tumors, thereby increasing therapeutic efficacy and reducing systemic toxicity.
Bioimaging: The incorporation of quantum dots or other imaging agents onto this compound-conjugated nanoparticles could create novel tools for diagnostic imaging. rsc.org
Advanced Biomaterials: These nanomaterials could be integrated into scaffolds for tissue engineering or as coatings for medical implants to provide localized anti-inflammatory or antimicrobial effects.
| Nanoparticle Type | Proposed Role of this compound | Potential Characterization Methods | Potential Application |
|---|---|---|---|
| Copper Oxide (CuO-NPs) | Reducing and Capping Agent | UV-vis, FT-IR, XRD, TEM rsc.orgresearchgate.net | Anti-inflammatory agents, Antioxidants rsc.orgrsc.org |
| Silver (Ag-NPs) | Reducing and Stabilizing Agent | UV-vis, TEM, DLS | Antimicrobial coatings, Wound dressings frontiersin.org |
| Gold (Au-NPs) | Reducing and Capping Agent | UV-vis, TEM, Zeta Potential | Drug delivery, Bio-sensing, Catalysis |
| Zinc Oxide (ZnO-NPs) | Stabilizing Agent | XRD, SEM, Photoluminescence | Seed priming, Antimicrobial agents in agriculture frontiersin.org |
Leveraging Synthetic Biology for Enhanced Production of this compound
The production of this compound through extraction from natural plant sources can be limited by low yields, resource overconsumption, and batch-to-batch variability. mdpi.com Synthetic biology offers a powerful alternative to overcome these challenges, enabling sustainable and scalable production. nih.govadlittle.com Future research in this area should focus on:
Heterologous Expression: The biosynthetic gene cluster responsible for producing the Zaluzanin A scaffold could be identified and transferred into a robust microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Streptomyces species. mdpi.comnih.gov These engineered microbes could then produce the compound through fermentation, a process that is scalable and controllable.
Metabolic Engineering: Once the biosynthetic pathway is established in a host organism, its efficiency can be enhanced. This involves optimizing precursor supply, upregulating key enzymatic steps, and eliminating competing metabolic pathways to maximize the yield of the final product. nih.gov
Generation of Novel Analogues: Synthetic biology tools, such as CRISPR-Cas9, allow for precise genetic modifications. frontiersin.org By altering the genes in the biosynthetic pathway, it is possible to create novel derivatives of this compound with potentially improved properties, a process that is difficult to achieve through traditional chemical synthesis.
| Strategy | Description | Potential Host Organism | Anticipated Outcome |
|---|---|---|---|
| BGC Heterologous Expression | Transferring the entire biosynthetic gene cluster (BGC) for Zaluzanin A into a well-characterized industrial host. | Saccharomyces cerevisiae, Streptomyces albus nih.gov | Sustainable and scalable production independent of plant sources. |
| Pathway Refactoring | Re-designing the native biosynthetic pathway with well-characterized genetic parts to ensure reliable and high-level expression. nih.gov | Escherichia coli, S. cerevisiae | Decoupling production from complex native regulation, leading to higher yields. |
| Precursor Engineering | Modifying the host's central metabolism to increase the intracellular pool of precursor molecules (e.g., farnesyl pyrophosphate). | S. cerevisiae | Increased carbon flux towards the desired product, boosting overall production. |
| Enzyme Engineering | Using directed evolution or rational design to improve the activity or specificity of key enzymes in the pathway. | In vitro or in host | Generation of novel analogues with enhanced bioactivity or different properties. |
Computational and Artificial Intelligence-Driven Drug Design Integrating this compound Scaffold
Virtual Screening and Molecular Docking: Computational models can be used to dock the this compound structure into the binding sites of thousands of known biological targets. This can rapidly identify potential protein interactions and suggest new therapeutic applications for the compound.
Generative AI for De Novo Design: AI algorithms, particularly generative models, can use the this compound core as a starting point to design vast virtual libraries of novel molecules. frontiersin.org These algorithms can be trained to optimize for specific properties, such as enhanced binding affinity to a target, improved drug-like properties, or reduced predicted toxicity. researchgate.netfrontiersin.org
Predictive Modeling: Machine learning models can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new this compound analogues. researchgate.net This allows researchers to prioritize the synthesis of compounds that are more likely to be effective and safe in a biological system, reducing the time and cost associated with failed candidates. premierscience.com The integration of AI has the potential to revolutionize the development of drugs based on this natural product scaffold. nih.gov
Q & A
What is the primary mechanism by which Zaluzanin C inhibits adipogenesis in 3T3-L1 preadipocytes?
Zaluzanin C suppresses adipogenesis by targeting peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipocyte differentiation. It downregulates PPARγ expression and its downstream target, fatty acid-binding protein 4 (aP2/FABP4), which is critical for lipid droplet formation. However, it does not inhibit CCAAT/enhancer-binding protein alpha (C/EBPα), a transcription factor essential for insulin sensitivity in mature adipocytes .
Methodological Insight:
- Western blot analysis is used to quantify PPARγ, aP2, and C/EBPα protein levels during differentiation.
- Oil Red O staining and spectrophotometric quantification (absorbance at 490 nm) validate lipid accumulation inhibition .
Which experimental models and protocols are standard for studying Zaluzanin C’s anti-adipogenic effects?
The 3T3-L1 murine preadipocyte cell line is the gold standard. Differentiation is induced using a cocktail of insulin (10 μg/mL), dexamethasone (1 μM), and methylisobutylxanthine (115 μg/mL) over 12 days. Zaluzanin C (0–10 μM) is added to the differentiation medium, with cytotoxicity assessed via CellTiter96 Aqueous One Solution Assay and CytoTox96 Non-Radioactive Cytotoxicity Assay .
Key Controls:
- Negative controls: Cells cultured without differentiation inducers.
- Solvent controls: DMSO (≤0.001% v/v) to rule out vehicle effects .
How is Zaluzanin C isolated and purified from Ainsliaea acerifolia?
Zaluzanin C is extracted via 70% ethanol extraction of dried A. acerifolia, followed by partitioning with ethyl acetate (EtOAc). Further purification uses Toyopearl HW 40 column chromatography with a methanol-water gradient and YMC gel ODS AQ 120S column for final isolation. The yield is ~188.4 mg from 20 g of EtOAc-soluble fraction .
Critical Considerations:
- Solvent polarity adjustments during chromatography ensure optimal separation of sesquiterpene lactones.
- Purity validation: HPLC or NMR to confirm structural integrity .
How does Zaluzanin C differentially regulate PPARγ and C/EBPα during adipogenesis?
While Zaluzanin C inhibits PPARγ and aP2/FABP4, it spares C/EBPα expression. This selectivity suggests a PPARγ-specific pathway modulation , possibly through direct binding to PPARγ or interference with its coactivators. The preserved C/EBPα expression may explain why insulin sensitivity is not compromised in treated cells .
Advanced Analysis:
- Co-immunoprecipitation (Co-IP): To identify PPARγ-interacting proteins affected by Zaluzanin C.
- Luciferase reporter assays: To measure PPARγ transcriptional activity in response to treatment .
What methodological challenges arise when quantifying Zaluzanin C’s effects on lipid metabolism?
- Lipid extraction variability: Incomplete Oil Red O dye solubilization in isopropyl alcohol can skew absorbance readings. Normalization to total protein content (e.g., via Bradford assay) improves reproducibility .
- Temporal dynamics: PPARγ inhibition is concentration- and time-dependent. Time-course experiments (e.g., days 0, 4, 8, 12) are essential to map inhibitory kinetics .
Are there unresolved contradictions in Zaluzanin C’s role in insulin sensitivity?
Zaluzanin C does not inhibit C/EBPα, which is linked to insulin sensitivity, suggesting it may mitigate obesity-related insulin resistance. However, no in vivo studies confirm this hypothesis. Contradictions arise from in vitro vs. in vivo metabolic context differences, such as hormonal cross-talk in animal models .
Research Gap:
- Animal models: High-fat-diet-induced obese mice could clarify Zaluzanin C’s systemic effects on glucose homeostasis.
- Omics approaches: Transcriptomics/proteomics to identify off-target pathways affecting insulin signaling .
What upstream signaling pathways might Zaluzanin C target to modulate PPARγ?
Potential targets include:
- Wnt/β-catenin pathway: Activation inhibits PPARγ.
- MAPK/ERK signaling: Phosphorylation events regulate PPARγ stability.
- AMPK activation: AMPK phosphorylates PPARγ, reducing its activity.
Experimental Strategies:
- Pharmacological inhibitors/activators of candidate pathways paired with Zaluzanin C treatment.
- CRISPR/Cas9 knockout models of PPARγ co-regulators (e.g., SRC-1, PGC-1α) .
How can researchers optimize Zaluzanin C’s bioactivity for therapeutic development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
